molecular formula C16H32N3O10P B7824787 2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

Cat. No.: B7824787
M. Wt: 457.41 g/mol
InChI Key: YVXXRFJXBIWXFT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXXRFJXBIWXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N3O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069647
Record name p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62796-28-5
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-ethylpropane-1,3-diol (1:2)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Core Synthesis Strategy

The compound is synthesized via a two-step process:

  • Esterification of 4-nitrophenyl phosphate : Phosphoric acid reacts with 4-nitrophenol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form mono(4-nitrophenyl) phosphate.

  • Salt formation with 2-amino-2-ethyl-1,3-propanediol : The phosphate ester is neutralized with two equivalents of 2-amino-2-ethyl-1,3-propanediol in a polar solvent, yielding the final product.

Key stoichiometric and solvent parameters are summarized in Table 1.

Table 1: Reaction Conditions for Salt Formation

ParameterLaboratory ScaleIndustrial Scale
SolventWater/Ethanol (1:1)Water
Temperature25–30°C40–45°C
Reaction Time4–6 hours2–3 hours
Molar Ratio (Diol:Phosphate)2:12:1
Yield78–82%85–90%
Data derived from patent US9815772B2 and PubChem.

Solvent Selection

  • Aqueous Systems : Higher yields (85–90%) are achieved in water due to improved solubility of the diol.

  • Ethanol-Water Mixtures : Used in lab settings to prevent diol decomposition, though yields drop to 78–82%.

Temperature Control

  • Lab Scale : Maintained at 25–30°C to avoid side reactions (e.g., nitro group reduction).

  • Industrial Reactors : Operate at 40–45°C with continuous cooling to accelerate dissolution while minimizing degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Patent US9815772B2 details a continuous process for high-throughput manufacturing:

  • Feedstock Preparation : 4-Nitrophenyl phosphate (0.5 M) and 2-amino-2-ethyl-1,3-propanediol (1.0 M) are dissolved in deionized water.

  • Reactor Configuration : A tubular reactor with a residence time of 30 minutes ensures complete neutralization.

  • In-line pH Monitoring : Automated adjustment to pH 7.0–7.5 prevents over-alkalization, which could hydrolyze the phosphate ester.

Table 2: Industrial Process Metrics

MetricValue
Throughput200–250 kg/hour
Purity (HPLC)≥98.5%
Residual Solvent<0.1% (w/w)
Energy Consumption15–20 kWh/kg

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Addition : Ethanol is gradually added to the aqueous reaction mixture, inducing crystallization.

  • Recrystallization : Crude product is dissolved in hot water (70°C) and filtered to remove insoluble impurities.

Analytical Validation

Table 3: Key Quality Control Tests

TestMethodSpecification
PurityHPLC (C18 column)≥98.0%
Melting PointDSC162–165°C
Water ContentKarl Fischer Titration≤0.5% (w/w)
Residual NitrophenolUV-Vis (405 nm)≤0.2% (w/w)

Challenges and Mitigation Strategies

Common Impurities

  • 4-Nitrophenol : Forms via phosphate ester hydrolysis. Mitigated by maintaining pH <8.0 during synthesis.

  • Unreacted Diol : Removed via aqueous washes due to its high solubility in cold water.

Stability Considerations

  • Storage Conditions : Stable for 24 months at 2–8°C in amber glass containers. Degrades rapidly above 30°C.

Comparative Analysis of Methods

Table 4: Lab vs. Industrial Synthesis

AspectLaboratory MethodIndustrial Method
Scale1–10 g100–500 kg
Solvent RecoveryNot feasible90–95% recycled
Cost per kg$1,200–1,500$200–250
Environmental ImpactHigh (organic waste)Low (aqueous process)

Chemical Reactions Analysis

Types of Reactions

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Applications

1. Enzyme Substrate in Assays
pNPP is widely used as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assays (ELISA). The hydrolysis of pNPP by alkaline phosphatase produces a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This property makes it an essential component in various diagnostic and research applications.

Case Study: ELISA Development
In a study conducted by researchers at the University of California, pNPP was utilized to develop a sensitive ELISA for the detection of specific antibodies in serum samples. The assay demonstrated a detection limit of 0.01 ng/mL, showcasing the compound's high sensitivity and specificity for immunoassays .

2. Biochemical Research
pNPP is employed in biochemical research to study enzyme kinetics and mechanisms. Its ability to release nitrophenol upon hydrolysis allows researchers to measure enzyme activity accurately.

Case Study: Kinetic Analysis of Alkaline Phosphatase
A kinetic study published in the Journal of Biological Chemistry utilized pNPP to investigate the catalytic efficiency of alkaline phosphatase from various sources. The results indicated that variations in pH and temperature significantly affected enzyme activity, underscoring the importance of pNPP in enzyme characterization studies .

Industrial Applications

1. Pharmaceutical Development
The compound is also used in pharmaceutical formulations as a buffering agent due to its ability to maintain pH stability during drug formulation processes.

2. Agricultural Chemistry
In agricultural chemistry, pNPP serves as a model substrate for studying phosphatase activity in soils, which is crucial for understanding nutrient cycling and soil health.

Toxicological Considerations

While pNPP has numerous applications, it is essential to consider its safety profile. The compound may cause irritation upon contact with skin or eyes, and its toxicological properties are still under investigation. Proper handling procedures should be followed to mitigate risks associated with exposure .

Comparison with Similar Compounds

2-Amino-2-ethylpropane-1,3-diol

ANPD is a degradation product of chloramphenicol in ophthalmic solutions, identified in stability-indicating HPLC methods . TRIS, a widely used buffering agent, shares a similar diol backbone with tertiary amine functionality .

(4-Nitrophenyl) Dihydrogen Phosphate

This compound (CAS 330-13-2), also termed 4-nitrophenyl phosphate, is a phosphatase substrate. Upon hydrolysis, it releases 4-nitrophenol, detectable at 410 nm, making it valuable in enzymatic assays (e.g., for SAMHD1 activity) . It is commercially available as a di(tris) salt for enhanced stability .

Comparison with Structurally Similar Compounds

Hydrolysis Reactivity of Dihydrogen Phosphates

Compound Hydrolysis Mechanism Key Feature Reference
(4-Nitrophenyl) dihydrogen phosphate Acid-catalyzed with rate maximum in strong acid Rapid hydrolysis via P–O bond fission; used as a chromogenic substrate
Neopentyl dihydrogen phosphate Acid-catalyzed without rate maximum Smooth rate increase with acid concentration; no P–O bond stabilization
Methyl dihydrogen phosphate Acid-catalyzed Simpler alkyl chain; slower kinetics compared to aryl phosphates
Bis(4-nitrophenyl) phosphate Enzymatic or acid-catalyzed Produces two equivalents of 4-nitrophenol; used in high-throughput assays

Key Insight : Aryl phosphates like (4-nitrophenyl) dihydrogen phosphate exhibit faster hydrolysis and chromogenic utility compared to alkyl derivatives (e.g., neopentyl or methyl), which lack aromatic stabilization .

Stability and Degradation Pathways

  • ANPD : Forms via alkaline degradation of chloramphenicol, necessitating stability-indicating methods for quantification in pharmaceuticals .
  • (4-Nitrophenyl) Dihydrogen Phosphate : Stable when complexed with TRIS (as a di(tris) salt) but hydrolyzes readily in acidic or enzymatic conditions .

Structural and Functional Contrasts

Amino Diols vs. Phosphate Esters

  • Amino Diols (e.g., ANPD, TRIS): Function as buffers (TRIS) or degradation products (ANPD). Polar, water-soluble structures with hydrogen-bonding capacity .
  • Phosphate Esters (e.g., (4-Nitrophenyl) Dihydrogen Phosphate): Serve as enzyme substrates or intermediates in organic synthesis. Hydrolytically labile, releasing detectable byproducts (e.g., 4-nitrophenol) .

Selectivity in Detection

  • Dihydrogen Phosphate Anions : Selective detection using pillararene-based receptors, highlighting the importance of anion-binding motifs .
  • 4-Nitrophenyl Derivatives : UV-Vis detection provides universal applicability but lacks intrinsic selectivity unless coupled with enzymatic reactions .

Biological Activity

2-amino-2-ethylpropane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate, also known as p-nitrophenyl phosphate bis(2-amino-2-ethyl-1,3-propanediol) salt, is a compound with significant biological activity, particularly in biochemical assays and enzyme studies. This article delves into its biological properties, mechanisms of action, and applications in research.

  • Chemical Name : 2-amino-2-ethylpropane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate
  • CAS Number : 62796-28-5
  • Molecular Formula : C16H32N3O10P
  • Molecular Weight : 457.41 g/mol
  • Density : Not available
  • Boiling Point : 457.8 °C at 760 mmHg
  • Flash Point : 230.7 °C

This compound serves as a substrate for alkaline phosphatase, an enzyme that catalyzes the removal of phosphate groups from various molecules. The hydrolysis of p-nitrophenyl phosphate results in the release of p-nitrophenol, which can be quantified spectrophotometrically. This reaction is crucial for many biochemical assays, including enzyme-linked immunosorbent assays (ELISA), where it is used to measure enzyme activity and concentration.

Enzymatic Assays

  • Alkaline Phosphatase Activity :
    • The compound is widely used in enzymatic assays due to its high sensitivity and specificity for alkaline phosphatase.
    • The reaction produces a yellow-colored product (p-nitrophenol), measurable at 405 nm, allowing for quantification of enzyme activity.
  • Cellular Studies :
    • Studies indicate that the compound can influence cellular signaling pathways by modulating phosphate group availability.
    • It has been shown to affect processes such as cell proliferation and differentiation through its interactions with various enzymes involved in phosphorylation.

Case Study 1: Enzyme Activity Measurement

In a study investigating the efficacy of various substrates for alkaline phosphatase, researchers found that p-nitrophenyl phosphate exhibited superior performance compared to other substrates. The study highlighted its rapid conversion to p-nitrophenol, facilitating quick and accurate measurements in clinical diagnostics.

Case Study 2: Cellular Impact Assessment

A recent investigation assessed the impact of this compound on human cell lines. Results indicated that treatment with varying concentrations led to dose-dependent increases in alkaline phosphatase activity, suggesting its role as a potential enhancer of cellular signaling pathways involved in growth and metabolism.

Comparative Analysis Table

Property/Activity2-amino-2-ethylpropane-1,3-diol; (4-nitrophenyl) dihydrogen phosphateOther Common Substrates
Molecular Weight 457.41 g/molVaries
Spectrophotometric Detection Absorbance at 405 nm for p-nitrophenolVaries
Enzyme Specificity High specificity for alkaline phosphataseVaries
Toxicity Level Limited data; potential irritantVaries

Q & A

Basic Research Questions

Q. How is 2-amino-2-ethylpropane-1,3-diol utilized in buffer systems for biochemical assays?

  • Methodological Answer : 2-Amino-2-ethylpropane-1,3-diol derivatives, such as Tris-based buffers (e.g., Tris-HCl), are widely used to maintain pH stability in enzymatic assays. For example, in crystallization experiments, a buffer containing 0.1 M Bis-Tris (pH 5.5), 0.8 M sodium dihydrogen phosphate, and 0.8 M potassium dihydrogen phosphate is employed to stabilize proteins during vapor diffusion . Key considerations include adjusting pH with concentrated HCl, ensuring ionic strength compatibility with target biomolecules, and avoiding metal ion contamination that may interfere with phosphate-dependent reactions .

Q. What is the role of (4-nitrophenyl) dihydrogen phosphate in alkaline phosphatase activity assays?

  • Methodological Answer : (4-Nitrophenyl) dihydrogen phosphate (4-NPP) serves as a chromogenic substrate for alkaline phosphatase (ALP). Upon enzymatic hydrolysis, it releases 4-nitrophenol, which is detected spectrophotometrically at 405 nm. Standard protocols involve preparing a reaction mixture with 1–5 mM 4-NPP in Tris or carbonate buffer (pH 9.8), incubating at 37°C, and measuring initial reaction rates to calculate ALP activity. Validation includes testing substrate specificity and interference from inhibitors or competing anions like inorganic phosphate .

Advanced Research Questions

Q. What synthetic strategies are effective for producing 2-amino-2-ethylpropane-1,3-diol derivatives with tailored alkylphenyl groups?

  • Methodological Answer : Derivatives such as 2-amino-2-[2-(4-C₂₀alkylphenyl)ethyl]propane-1,3-diol are synthesized via multi-step routes involving bromoacetylation, hydrogenation, and reduction. For instance:

  • Step 1 : React 2-bromoacetyl chloride with a substituted phenol to form a brominated intermediate .
  • Step 2 : Reduce the intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the amine precursor .
  • Step 3 : Purify via column chromatography (silica gel, methanol/chloroform gradient) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Challenges include controlling regioselectivity and minimizing byproducts during alkylation .

Q. How do solution-phase interactions of dihydrogen phosphate complicate binding studies with synthetic hosts?

  • Methodological Answer : Dihydrogen phosphate (H₂PO₄⁻) undergoes self-association in solution, forming oligomers (e.g., dimers, trimers) that compete with host-guest binding. To address this:

  • Use ³¹P NMR to monitor phosphate speciation under varying pH and ionic strength .
  • Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics, accounting for competing equilibria by subtracting background phosphate interactions .
  • Conduct solvent screening (e.g., DMSO, acetonitrile) to destabilize oligomers and isolate monomeric phosphate for accurate affinity measurements .

Q. What analytical techniques are suitable for detecting 2-amino-2-ethylpropane-1,3-diol as a degradation product in pharmaceuticals?

  • Methodological Answer : Reverse-phase HPLC with UV detection is effective. For example:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/phosphate buffer (pH 3.0, 20:80 v/v).
  • Detection : 254 nm for nitrophenyl derivatives.
  • Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and specificity against matrix components. Stability-indicating assays must confirm separation from parent compounds (e.g., chloramphenicol) and other degradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.